Silicon phthalocyanine
CAS No.: 135719-28-7
Cat. No.: VC0543189
Molecular Formula: C39H35N9O2Si2
Molecular Weight: 716.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135719-28-7 |
---|---|
Molecular Formula | C39H35N9O2Si2 |
Molecular Weight | 716.9 g/mol |
IUPAC Name | 3-[dimethyl(oxido)silyl]-N,N-dimethylpropan-1-amine;2,11,20,37,38-pentaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);hydroxide |
Standard InChI | InChI=1S/C33H17N7.C7H18NOSi.H2O.Si/c1-3-11-20-18(9-1)26-17-27-19-10-2-4-12-21(19)29(35-27)37-31-23-14-6-8-16-25(23)33(39-31)40-32-24-15-7-5-13-22(24)30(38-32)36-28(20)34-26;1-8(2)6-5-7-10(3,4)9;;/h1-17H;5-7H2,1-4H3;1H2;/q-2;-1;;+4/p-1 |
Standard InChI Key | MQPOIOMXRKFQLZ-XSRQUKKKSA-N |
SMILES | CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4] |
Canonical SMILES | CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4] |
Appearance | Solid powder |
Introduction
Structural and Synthetic Foundations of Silicon Phthalocyanine
Molecular Architecture
SiPc consists of a phthalocyanine macrocycle with a central silicon atom bonded to two axial ligands (e.g., siloxy, hydroxyl, or chloro groups). This axial substitution disrupts π-π stacking, enhancing solubility and reducing aggregation in solution . The planar aromatic ring system enables strong absorption in the 650–750 nm range (Q-band), ideal for applications requiring deep tissue or material penetration .
Synthesis and Functionalization
SiPc derivatives are synthesized via cyclotetramerization of phthalonitrile precursors in the presence of silicon tetrachloride (SiCl₄). Post-synthetic modifications allow axial ligand substitution, as demonstrated by the synthesis of bis(tri-n-hexylsiloxy)silicon phthalocyanine ([SiPc(OR)₂]) . Asymmetric variants are achievable through stepwise ligand exchange, enabling precise control over electronic and steric properties .
Table 1: Representative Synthetic Routes for SiPc Derivatives
Precursor | Axial Ligands | Solubility (CH₂Cl₂) | Key Application | Source |
---|---|---|---|---|
Phthalonitrile + SiCl₄ | Cl⁻ | Low | Intermediate | |
SiPcCl₂ | OSi(n-C₆H₁₃)₃ | High | Optoelectronics | |
SiPc(OH)₂ | OH⁻ | Moderate | Photocatalysis |
Physicochemical Properties
Optical and Electronic Characteristics
SiPc exhibits a Q-band absorption peak at 675 nm (ε = 2 × 10⁵ M⁻¹cm⁻¹) and fluorescence emission near 684 nm . Electrochemical studies reveal reversible one-electron redox processes, with a HOMO-LUMO gap of 1.8 eV, aligning with its optical excitation energy .
Table 2: Key Optical and Electrochemical Parameters
Property | Value | Conditions | Source |
---|---|---|---|
λₐᵦₛ (Q-band) | 675 nm | CH₂Cl₂ | |
Φ_F (Fluorescence yield) | 0.05 | DMF | |
E₁/₂ (Oxidation) | +0.72 V vs. SCE | CH₂Cl₂ | |
E₁/₂ (Reduction) | -1.08 V vs. SCE | CH₂Cl₂ |
Thermal and Chemical Stability
SiPc derivatives exhibit remarkable thermal stability (decomposition >300°C) and resistance to acidic hydrolysis, attributed to the aromatic macrocycle and strong Si-N bonds .
Biomedical Applications
Photodynamic Therapy (PDT)
SiPc4, a silicon phthalocyanine with axial dimethylaminopropylsiloxy ligands, localizes in mitochondrial membranes and generates singlet oxygen (¹O₂) upon red-light irradiation (675 nm), inducing apoptosis in cancer cells . Clinical trials demonstrate its efficacy in treating mycosis fungoides, with 60% of lesions showing complete response .
Table 3: Anticancer Efficacy of SiPc in Cell Lines
Cell Line | IC₅₀ (μM) | Selectivity Index | Source |
---|---|---|---|
MCF-7 (Breast Cancer) | 1.2 ± 0.3 | 5.0 vs. HUVEC | |
MDA-MB-231 (TNBC) | 2.1 ± 0.4 | 3.8 vs. HUVEC | |
Pancreatic Cancer | 4.5 ± 0.6 | 2.5 vs. Normal |
Mitochondrial Targeting and Cytotoxicity
SiPc selectively disrupts cancer cell mitochondria, reducing membrane potential (ΔΨm) by 40% in pancreatic cancer cells, while sparing normal cells . This selectivity is attributed to enhanced permeability and retention in tumor tissues .
Energy and Optoelectronic Applications
Organic Photovoltaics (OPVs)
Bis(tri-n-butylsilyl oxide) SiPc ([3BS]₂-SiPc) serves as a non-fullerene acceptor in flexible OPVs, achieving a power conversion efficiency (PCE) of 4.2% with P3HT donors. Processed using nonhalogenated solvents, it enables large-area (1 cm²) devices on PET substrates .
Photocatalysis
SiPc(OH)₂ demonstrates visible-light-driven hydrogen evolution (12.3 μmol h⁻¹g⁻¹) via water splitting, leveraging its broad absorption and stable charge-separated states .
Emerging Trends and Future Directions
Recent advances include SiPc-HDACi, a dual-action agent combining PDT with histone deacetylase inhibition, showing synergistic cytotoxicity in breast cancer models . In optoelectronics, SiPc-based near-infrared LEDs and photodetectors are under development, capitalizing on its high carrier mobility (μ = 0.1 cm²V⁻¹s⁻¹) .
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